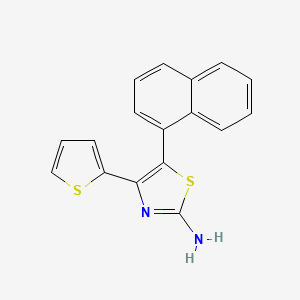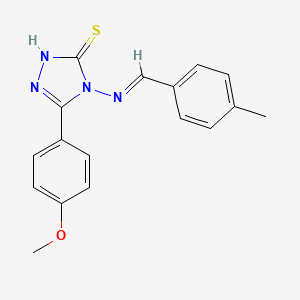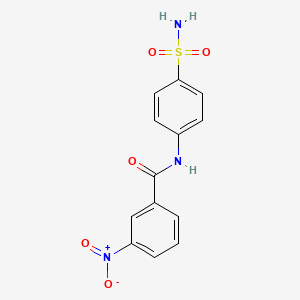
N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C14H16F3N3O and its molecular weight is 299.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.12454663 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Development
Quinazoline derivatives have been explored for their potential in herbicide development. For instance, a study focused on synthesizing triketone-containing quinazoline-2,4-dione derivatives demonstrated promising broad-spectrum herbicidal activity against both broadleaf and monocotyledonous weeds. The research highlighted the significance of the quinazoline motif in enhancing herbicide activity, suggesting the potential of N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine in agricultural applications (Wang et al., 2014).
Biomedical Research
In biomedical research, quinazolinamine derivatives have been investigated for various therapeutic applications. Studies have identified these compounds as potential inhibitors of biogenic amine transporters, suggesting their utility in modulating neurotransmitter activity (Pariser et al., 2008). Additionally, certain quinazoline derivatives have shown antibacterial activity against multidrug-resistant Staphylococcus aureus, indicating their potential as novel antibacterial agents (Van Horn et al., 2014).
Luminescent Materials and Bioimaging
Recent advancements have highlighted the luminescence properties of quinazolinone derivatives, making them promising candidates for use as fluorescent probes and in bioimaging. These compounds benefit from excellent biocompatibility, low toxicity, and high efficiency, offering potential applications in developing new luminescent materials and imaging reagents for biological research (Xing et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-ethoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-2-21-9-5-8-18-12-10-6-3-4-7-11(10)19-13(20-12)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVTYHYIXHMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)
![4-amino-N-[(E)-(3-iodophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5508161.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)



![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)

